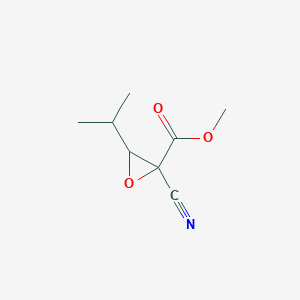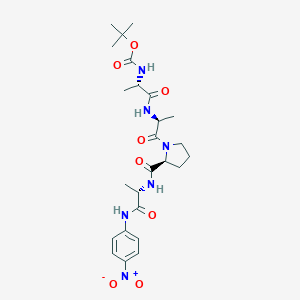
2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene
Overview
Description
"2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene" is a chemical compound that belongs to a class of chemicals known for their diverse applications in organic synthesis and materials science. Its structural components suggest potential reactivity and utility in various chemical transformations.
Synthesis Analysis
The synthesis of related compounds often involves halogenation, nitration, and the introduction of trifluoromethyl groups into benzene derivatives. For example, the preparation of nitroalkanes with similar structures involves sequential oxidation and methylation processes, followed by specific substitutions to introduce different functional groups (Saeed & Simpson, 2012).
Scientific Research Applications
-
Organic Chemistry : Benzene derivatives, including nitro compounds, are a very important class of nitrogen derivatives . They can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . These compounds have a wide range of applications in organic synthesis, as they can be used to introduce a variety of functional groups into a molecule.
-
Agriculture : Some polynitrobenzene derivatives have important herbicidal uses . The specific activity of these compounds can depend on the nature and position of the substituents on the benzene ring.
-
Nomenclature : The systematic name for a similar compound is 2-chloro-1-methyl-4-nitrobenzene . Understanding the nomenclature of these compounds is important for their identification and classification.
-
Physical and Spectroscopic Properties : Nitro compounds, like the one you mentioned, have high dipole moments, which fall between 3.5D and 4.0D, depending upon the nature of R . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .
-
Preparation of Nitro Compounds : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
-
Herbicidal Uses : Several polynitrobenzene derivatives have important herbicidal uses . The specific activity of these compounds can depend on the nature and position of the substituents on the benzene ring.
-
Synthesis of Crop-Protection Products : Among trifluoromethylpyridine (TFMP) derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
-
Nomenclature : The systematic name for a similar compound is 2-chloro-1-methyl-4-nitrobenzene . Understanding the nomenclature of these compounds is important for their identification and classification.
-
Physical and Spectroscopic Properties : Nitro compounds, like the one you mentioned, have high dipole moments, which fall between 3.5D and 4.0D, depending upon the nature of R . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .
-
Preparation of Nitro Compounds : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
-
Herbicidal Uses : Several polynitrobenzene derivatives have important herbicidal uses . The specific activity of these compounds can depend on the nature and position of the substituents on the benzene ring.
-
Synthesis of Crop-Protection Products : Among trifluoromethylpyridine (TFMP) derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4-dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO2/c1-3-2-4(8(11,12)13)6(10)7(5(3)9)14(15)16/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKKEOPYMZSUQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647439 | |
| Record name | 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene | |
CAS RN |
115571-69-2 | |
| Record name | 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115571-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B46370.png)











